molecular formula C9H11N3 B1458342 1,6-dimethyl-1H-indazol-4-amine CAS No. 90887-03-9

1,6-dimethyl-1H-indazol-4-amine

Cat. No.: B1458342
CAS No.: 90887-03-9
M. Wt: 161.2 g/mol
InChI Key: ZSRSIRRQJQQWIB-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-indazol-4-amine (CAS 90887-03-9) is a high-purity, heterocyclic aromatic compound with a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol . It features a fused bicyclic indazole core, which is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. The molecule is substituted with methyl groups at the 1- and 6-positions and a primary amine at the 4-position. The amine group provides a key site for further functionalization or for hydrogen bonding interactions with biological targets, while the methyl groups influence the compound's steric and electronic properties . Indazole derivatives are recognized as important intermediates in the synthesis of drugs and are known to exhibit versatile biological activities, including anti-inflammatory, antimicrobial, and antitumor properties . The molecular skeleton of related indazole amines has been characterized to be nearly planar, a feature that can influence crystal packing and intermolecular interactions, such as N-H···N hydrogen bonds, in the solid state . This compound serves as a valuable building block for research chemists in the discovery and development of novel bioactive molecules, particularly in the fields of oncology and infectious diseases. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-8(10)7-5-11-12(2)9(7)4-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRSIRRQJQQWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization of 1,6 Dimethyl 1h Indazol 4 Amine and Its Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives, providing critical information on the molecular framework and the position of substituents. nih.gov Both ¹H and ¹³C NMR are instrumental in distinguishing between different isomers and understanding the electronic environment of the atoms within the molecule. nih.gov

For instance, in the ¹H NMR spectrum of 1-substituted indazole derivatives, the proton at the C7 position is notably deshielded due to the anisotropic effect of the adjacent nitrogen atom at N1. nih.gov This typically results in a downfield chemical shift, a key diagnostic feature for identifying N1-substituted isomers. nih.gov In contrast, for N2-substituted indazoles, this effect is absent, leading to a different spectral pattern. The chemical shifts are also influenced by the solvent used, which can affect the resonance of specific protons. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts (ppm) for Substituted Indazoles

Compound4-H5-H6-H7-H3-HNCH₂
1H-indazole carboxylic acid derivatives (general)7.12-7.76 (d)7.12-7.76 (t)7.12-7.76 (t)7.12-7.76 (d)7.98-8.04 (s)4.38-5.22 (t)
Methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate------------------
Methyl 6-amino-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate------------------

Elucidation of Tautomeric Equilibria (1H- and 2H-Indazole Forms)

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. nih.gov The position of the annular proton is a dynamic equilibrium. NMR spectroscopy is a powerful tool to study this phenomenon. nih.govresearchgate.net The rate of proton exchange between the two nitrogen atoms influences the appearance of the NMR spectrum. researchgate.net In cases of rapid exchange, averaged signals are observed, while slow exchange can result in distinct signals for each tautomer. researchgate.net

For many substituted indazoles, the 1H-tautomer is the predominant form in solution. nih.gov However, the equilibrium can be influenced by factors such as the nature and position of substituents, the solvent, and temperature. researchgate.net For example, in 2-substituted benzimidazoles, a related class of compounds, the tautomeric equilibrium is evident by the presence of a set of four sharp signals for the carbons of the benzimidazole (B57391) moiety in CDCl₃, indicating a symmetric structure due to rapid proton exchange. In contrast, in DMSO-d₆, seven signals are observed, suggesting a non-symmetric structure where one tautomer is favored. nih.gov

Stereochemical Assignments for Substituted Indazoles

NMR techniques, particularly two-dimensional experiments like Heteronuclear Multiple Bond Correlation (HMBC), are crucial for the unambiguous assignment of stereochemistry, especially in distinguishing between N-1 and N-2 substituted regioisomers. nih.gov An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart.

For an N-1 substituted indazole, a key correlation is observed between the protons of the substituent on the nitrogen and the C-7a carbon of the indazole ring. nih.gov Conversely, for an N-2 substituted isomer, a correlation would be expected between the substituent's protons and the C-3 carbon. nih.gov This allows for a definitive determination of the substituent's position on the indazole ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of 1,6-dimethyl-1H-indazol-4-amine and to gain insight into its structure through fragmentation analysis. unifr.ch In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The pattern of these fragments provides a "fingerprint" of the molecule.

For indazole-containing compounds, a common fragmentation pathway involves the cleavage of the bond between the carbonyl group and the indazole ring, if such a group is present. researchgate.net Another characteristic fragmentation is the loss of small, stable molecules like ammonia (B1221849) (NH₃), carbon monoxide (CO), or formamide (B127407) (NH₂CHO) from the molecular ion. researchgate.net The fragmentation patterns of substituted tetrazoles, which share some structural similarities with indazoles, are also heavily influenced by the electronic effects of the substituents. nih.gov

Interactive Data Table: Common Fragmentation Patterns in Indazole Analogues

Precursor IonFragmentation ProcessResulting FragmentSignificance
[M]⁺Cleavage of C-N amide bond[Indazole-C=O]⁺Indicates an amide substituent at position 3. fxcsxb.com
[M]⁺McLafferty RearrangementVariesCommon in molecules with specific functional groups. fxcsxb.com
[M]⁺Loss of CH₃[M-15]⁺Indicates the presence of a methyl group. docbrown.info
[M]⁺Loss of an alkyl side chainVariesReveals the nature of the substituent. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. researchgate.net For this compound, HPLC is crucial for assessing its purity by separating it from any starting materials, by-products, or degradation products. researchgate.netbldpharm.com

Reverse-phase HPLC is a commonly used method where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com By adjusting the composition of the mobile phase, a high degree of separation can be achieved. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification. For preparative applications, HPLC can be scaled up to isolate larger quantities of the pure compound. sielc.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov

For an analogue, 1,3-dimethyl-1H-indazol-6-amine, X-ray diffraction analysis revealed that the molecular skeleton is nearly planar. researchgate.netnih.gov The crystal structure is stabilized by intermolecular N-H···N hydrogen bonds, which dictate the packing of the molecules in the solid state. researchgate.netnih.gov

Interactive Data Table: Crystallographic Data for 1,3-dimethyl-1H-indazol-6-amine

ParameterValueReference
Chemical FormulaC₉H₁₁N₃ researchgate.netnih.gov
Molecular Weight161.21 researchgate.netnih.gov
Crystal SystemOrthorhombic researchgate.netnih.gov
Space GroupPca2₁ researchgate.net
a (Å)18.3004 (10) researchgate.netnih.gov
b (Å)8.3399 (7) researchgate.netnih.gov
c (Å)5.6563 (1) researchgate.netnih.gov
V (ų)863.28 (9) researchgate.netnih.gov
Z4 researchgate.netnih.gov

Analysis of Molecular Planarity and Conformation

The planarity of the indazole ring system is a key structural feature. In the case of 1,3-dimethyl-1H-indazol-6-amine, the indazole ring system is almost planar, with only a very small deviation of the amino nitrogen atom from the plane. researchgate.netnih.gov The dihedral angle between the two fused rings is minimal, indicating a high degree of planarity. nih.gov The conformation of substituents on the indazole ring can also be precisely determined, which is crucial for understanding structure-activity relationships in medicinal chemistry. In more complex substituted indazoles, the various ring systems can be twisted relative to each other. mdpi.com

Elucidation of Intermolecular Interactions and Crystalline Packing Features

In the crystal of 1,3-dimethyl-1H-indazol-6-amine, the amino group (-NH2) acts as a hydrogen bond donor, while the pyrazole (B372694) nitrogen atom of a neighboring molecule serves as the acceptor. acs.orgresearchgate.net This interaction leads to the formation of chains or more complex networks of molecules within the crystal lattice. The specific geometry of these hydrogen bonds, including the donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances, as well as the angle of the bond, are critical in determining the strength and directionality of the interaction.

A summary of the hydrogen-bond geometry for 1,3-dimethyl-1H-indazol-6-amine, as determined by X-ray crystallography, is presented in the table below. researchgate.net

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Code
N3-H3A···N10.89(1)2.32(1)3.203(2)169(2)x, y-1, z
N3-H3B···N30.91(1)2.48(1)3.384(2)175(2)-x+1/2, y, z+1/2

Table 1: Hydrogen-Bond Geometry for 1,3-dimethyl-1H-indazol-6-amine researchgate.net

Given the structural similarities between this compound and its 1,3-dimethyl-1H-indazol-6-amine analogue, it is highly probable that the former would exhibit similar intermolecular hydrogen bonding patterns, with the 4-amino group participating in N-H···N interactions with the pyrazole nitrogen of an adjacent molecule. The presence of the methyl groups at positions 1 and 6 would influence the steric environment and could lead to subtle differences in the packing arrangement and the specific geometry of the intermolecular contacts compared to the 1,3-dimethyl-1H-indazol-6-amine analogue.

Computational and Theoretical Investigations into 1,6 Dimethyl 1h Indazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and thermodynamic stability of indazole derivatives.

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic properties of indazole-based compounds. nih.govresearchgate.netdergipark.org.tr By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the chemical reactivity and kinetic stability of these molecules. nih.govresearchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. nih.gov

DFT calculations, often performed using specific functionals and basis sets like B3LYP/6-311+G(d,p), are employed to optimize the molecular geometry and compute various electronic descriptors. nih.govsemanticscholar.org These calculations provide insights into the distribution of electron density, molecular electrostatic potential (MEP), and dipole moments, which are crucial for understanding intermolecular interactions, including those with biological targets. nih.gov For instance, MEP analysis helps in identifying the electrophilic and nucleophilic sites within a molecule, which is vital for predicting how it will interact with other molecules. nih.gov

In the broader context of indazole chemistry, DFT studies have been used to:

Analyze the physicochemical properties of novel indazole derivatives. nih.gov

Determine the reactive sites for electrophilic and nucleophilic attacks. researchgate.net

Understand the relationship between electronic characteristics and potential biological activity. nih.gov

Key Parameters from DFT Studies of Indazole Derivatives
ParameterSignificanceTypical Calculation Level
HOMO Energy (Highest Occupied Molecular Orbital)Indicates electron-donating abilityB3LYP/6-311+G(d,p)
LUMO Energy (Lowest Unoccupied Molecular Orbital)Indicates electron-accepting abilityB3LYP/6-311+G(d,p)
HOMO-LUMO Gap (ΔE)Predicts chemical reactivity and stabilityB3LYP/6-311+G(d,p)
Molecular Electrostatic Potential (MEP)Identifies sites for intermolecular interactionsB3LYP/6-31G(d,p)
Dipole MomentMeasures polarity and influences solubility and bindingB3LYP/6-31G**

Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which can significantly influence their chemical and biological properties. nih.govnih.gov Computational methods are essential for predicting the relative thermodynamic stabilities of these tautomers and other isomers. nih.gov

Theoretical calculations, including semi-empirical (AM1), ab initio Hartree-Fock, and DFT (B3LYP/6-31G**), have been successfully used to determine the most stable tautomeric form of various indazole derivatives. nih.govnih.gov These studies have shown that while the 1H-tautomer is often more stable, the 2H-tautomer can be favored in certain substituted indazoles. nih.gov The energy differences between tautomers can be small, and the choice of computational method and basis set is critical for accurate predictions. nih.govrsc.org

For example, in a study of 1,5,6,7-tetrahydro-4H-indazol-4-ones, B3LYP/6-31G** calculations accurately reproduced experimental findings regarding tautomer stability. nih.govresearchgate.net The relative stability is influenced by factors such as the nature and position of substituents on the indazole ring. nih.gov While no specific studies on the tautomerism of 1,6-dimethyl-1H-indazol-4-amine were found, the established methodologies for other indazoles provide a robust framework for such an investigation.

Computational Methods for Predicting Tautomer Stability
Computational MethodBasis SetTypical Application
AM1N/AInitial, less computationally expensive predictions
Hartree-Fock (HF)6-31G*, 6-31G Ab initio calculations providing a baseline for electron correlation effects
Density Functional Theory (DFT) - B3LYP6-31G, 6-311++G(d,p)More accurate predictions that include electron correlation, often agreeing well with experimental data

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and dynamics simulations are indispensable tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. These techniques provide a dynamic and detailed view of the binding process at the atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for further investigation. nih.gov For indazole derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the structural basis for their activity. nih.govjmchemsci.com

The process involves preparing the 3D structures of both the ligand and the target protein. nih.gov Software like AutoDock is then used to explore the conformational space of the ligand within the active site of the protein, and a scoring function is used to rank the different binding poses based on their predicted binding affinity. nih.gov The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein. nih.govacs.org

By analyzing the trajectory of the MD simulation, researchers can assess the stability of the binding pose and characterize the persistent interactions between the ligand and the active site residues. nih.gov This information is crucial for understanding the mechanism of action and for guiding the design of more potent and selective inhibitors. For instance, studies on other heterocyclic compounds have used MD simulations to confirm the stability of docked complexes and to analyze the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time. nih.gov

Tools and Techniques for Ligand-Target Interaction Studies
TechniqueSoftware ExamplePurpose
Molecular DockingAutoDock, Schrödinger SuitePredicts binding orientation and affinity of a ligand to a protein.
Molecular Dynamics SimulationAmber, GROMACSSimulates the time-dependent behavior of a molecular system, assessing the stability of the ligand-protein complex.
Interaction AnalysisDiscovery Studio, PyMOLVisualizes and analyzes the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site.

In Silico Assessment of Pharmacokinetic Relevant Parameters

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico methods provide a rapid and cost-effective way to predict these properties at an early stage of drug discovery. frontiersin.orgnih.gov

These predictive models use the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters. researchgate.netnih.gov Key parameters include:

Absorption: Predictions of oral bioavailability and intestinal absorption are often based on properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, as described by Lipinski's Rule of Five. nih.gov

Distribution: Parameters such as plasma protein binding and blood-brain barrier penetration are estimated to understand how the compound will be distributed throughout the body.

Metabolism: The likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the cytochrome P450 (CYP) family, is predicted. frontiersin.org

Excretion: Predictions related to how the compound is eliminated from the body.

Toxicity (ADMET): Early assessment of potential toxicity, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), is also a critical component of in silico profiling. frontiersin.org

While no specific in silico ADME data for this compound is available in the provided search results, the general methodologies are well-established for other small molecules, including heterocyclic compounds. frontiersin.orgnih.gov

Key In Silico ADME/Tox Parameters
ParameterSignificance
Lipinski's Rule of FivePredicts drug-likeness and potential for good oral absorption.
Aqueous Solubility (logS)Affects absorption and distribution.
Caco-2 PermeabilityPredicts intestinal absorption.
Cytochrome P450 (CYP) Inhibition/SubstrateIndicates potential for drug-drug interactions and metabolic stability.
hERG InhibitionAssesses the risk of cardiotoxicity.
Ames TestPredicts mutagenic potential.

Computational Approaches to Structure-Based Design of Indazole Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of novel therapeutic agents. For the indazole class of compounds, these in silico methods are widely employed to understand their structure-activity relationships (SAR), predict their binding modes with biological targets, and optimize their pharmacological profiles. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations are pivotal in guiding the synthesis of more potent and selective indazole derivatives. longdom.orgpnrjournal.com

A key strategy in the computational design of indazole derivatives involves identifying and targeting specific biomolecules. longdom.org For instance, molecular docking and virtual screening have been instrumental in designing indazole derivatives that interact specifically with target proteins, thereby identifying promising candidates for synthesis and further biological evaluation. longdom.org

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are statistical models that correlate the chemical structure of compounds with their biological activity. These models are crucial for predicting the potency of new derivatives and for understanding the structural features that govern their activity.

In one study focusing on indazole derivatives as potential inhibitors of Tyrosine Threonine Kinase (TTK), a significant target in cancer therapy, both 2D and 3D-QSAR models were developed. longdom.orglongdom.org The analysis of a large dataset of 109 indazole derivatives yielded robust and predictive models. longdom.orglongdom.org

2D-QSAR: A model constructed using Multiple Linear Regression (MLR) showed a high correlation coefficient (r²) of 0.9512, indicating strong predictive accuracy. The model's reliability was further confirmed by internal (q² = 0.8998) and external (pred_r² = 0.8661) cross-validation. longdom.orglongdom.org

3D-QSAR: A 3D-QSAR model developed using the SWF kNN method also demonstrated high predictive power with an internal cross-validation regression coefficient (q²) of 0.9132. longdom.org This analysis highlighted that steric descriptors were critical factors influencing the anticancer activity of the indazole derivatives, offering valuable structural insights for designing new compounds. longdom.org

These QSAR models provide essential guidance for medicinal chemists to optimize the indazole scaffold for enhanced TTK inhibitory activity. longdom.orglongdom.org

Molecular Docking and Molecular Dynamics (MD) Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, while MD simulations provide insights into the dynamic stability of the ligand-protein complex over time. These methods are frequently used in concert to design indazole derivatives targeting a wide array of proteins.

One area of focus has been the development of 1H-indazole derivatives as anti-inflammatory agents by targeting the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net A molecular docking study evaluated several 1H-indazole analogs against the COX-2 enzyme (PDB: 3NT1). The results, shown in the table below, indicated significant binding affinities for compounds bearing specific substitutions. researchgate.net

Compound Substituent GroupBinding Energy (kcal/mol)
Difluorophenyl-9.11
para-Toluene-8.80
4-Methoxyphenyl-8.46
Data from a molecular docking study of 1H-indazole analogs with the COX-2 enzyme. researchgate.net

MD simulations further indicated that a derivative, compound BDF, was relatively stable within the active site of the COX-2 enzyme. researchgate.net A subsequent Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis confirmed that the BDF-3NT1 complex had substantial binding affinities. researchgate.net

In another example, theoretical investigations into arylsulphonyl indazole derivatives as potential ligands for VEGFR2 kinase used docking and MD simulations to confirm that these compounds can bind efficiently within the kinase's binding pocket. nih.gov The stability of their binding poses was attributed to interactions like hydrogen bonds, π–π stacking, and π–cation interactions with key amino acid residues such as Ala866, Lys868, and Cys919. nih.gov

Structure-Based Design for Kinase Inhibition

The indazole scaffold is a common feature in many kinase inhibitors. nih.gov Computational, structure-guided design has been successfully applied to develop potent and selective inhibitors for various kinases. nih.gov

EGFR Inhibitors: A structure-based approach, supported by computational analysis of ligand conformations, led to the design of 1H-indazole analogs as irreversible and mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov One synthesized compound demonstrated high activity against the L858R/T790M double mutant of EGFR with an IC₅₀ value of 0.07 μM. nih.gov

Aurora Kinase Inhibitors: Using an in silico fragment-based approach and knowledge-based drug design, indazole derivatives were synthesized and evaluated for Aurora kinase activity. This led to the identification of compounds with sub-type selectivity for Aurora A or Aurora B, as well as a potent dual inhibitor (IC₅₀ = 0.026 µM for Aurora A and 0.015 µM for Aurora B). nih.gov

ERK1/2 Inhibitors: Structure-guided design was used to create 1H-indazole amide derivatives that showed excellent enzymatic and cellular activity against extracellular signal-regulated kinase 1/2 (ERK1/2), with IC₅₀ values in the nanomolar range. nih.gov

Pim Kinase Inhibitors: A fragment-based approach was used to optimize 6-azaindazole cores, leading to derivatives with picomolar biochemical potency against all three Pim kinases. nih.gov One derivative, compound 82a, showed IC₅₀ values of 0.4 nM, 1.1 nM, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. nih.gov

Structure Activity Relationship Sar Studies on 1,6 Dimethyl 1h Indazol 4 Amine and Its Derivatives

Positional Impact of Methyl Substituents on Biological Activity

The position of methyl groups on the indazole ring plays a significant role in modulating the biological activity of these compounds. This includes both methylation on the nitrogen atoms of the pyrazole (B372694) ring and on the carbon atoms of the fused benzene (B151609) ring.

Differentiation of N1- and N2-Methylation Effects on Biological Response

The regioselectivity of N-alkylation on the indazole core, yielding either N1- or N2-substituted products, is a critical factor influencing biological activity. beilstein-journals.orgnih.gov The two regioisomers often exhibit distinct pharmacological profiles due to differences in their three-dimensional structure and ability to interact with biological targets. beilstein-journals.org

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov However, kinetic and thermodynamic control of alkylation reactions can lead to mixtures of N1 and N2 isomers, and the preferred isomer can depend on the reaction conditions and the nature of other substituents on the indazole ring. nih.govnih.gov

In the context of kinase inhibition, a prominent area for indazole derivatives, the orientation of the N-methyl group can significantly impact binding to the ATP-binding site. For instance, in some series of kinase inhibitors, N1-alkylation is preferred for optimal activity, while in others, the N2-alkylated isomer is more potent. This is often dictated by the specific steric and electronic requirements of the target kinase's active site. Studies on various indazole scaffolds have shown that N1-substituted indazoles can act as bioisosteres of indoles, forming key hydrogen bond interactions. nih.gov Conversely, N2-alkylation can alter the vector of substituents protruding from the core, potentially accessing different pockets within the target protein.

While direct comparative data for 1,6-dimethyl-1H-indazol-4-amine versus its 2,6-dimethyl isomer is scarce, the general principle holds that the positioning of the N-methyl group is a key determinant of biological activity.

Table 1: General Trends in N-Methylation of Indazoles

Modification General Observation on Biological Activity Illustrative Example (General Indazole Scaffold)
N1-MethylationOften mimics indole-like interactions; activity is target-dependent.N1-alkylated indazoles can be potent kinase inhibitors.
N2-MethylationAlters substituent vectors, potentially accessing different binding pockets; activity is target-dependent.N2-alkylated indazoles are also found in many active compounds.

Role of C-Methylation in Modulating Activity

Methylation on the carbocyclic ring of the indazole scaffold also plays a crucial role in modulating biological activity. The introduction of a methyl group can influence the compound's lipophilicity, metabolic stability, and steric interactions with the target protein.

In the case of this compound, the methyl group at the C6 position is a key feature. SAR studies on various indazole series have demonstrated that substitution at the C6 position can be critical for potency. For example, in a series of 1H-indazole amide derivatives developed as ERK1/2 inhibitors, substitutions at the 4- and 6-positions were found to be crucial for inhibitory activity. nih.gov Similarly, the introduction of a methyl group on the benzene ring of an indazole-based kinase inhibitor led to a significant increase in activity.

The presence of the C6-methyl group in this compound likely contributes to favorable hydrophobic interactions within the binding pocket of its biological target(s). The precise impact would be target-specific, but it is a common strategy in medicinal chemistry to explore alkyl substitutions on the aromatic ring to enhance binding affinity.

Influence of Amino Group Modifications on Biological and Chemical Profiles

In many kinase inhibitor scaffolds, an amino group on the heterocyclic core acts as a key "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov SAR studies on 3-amino-1H-indazol-6-yl-benzamides revealed that modifications to the 3-amino group had a profound effect on their inhibitory potency against various kinases. nih.gov For instance, acetylation or methylation of the amino group could be tolerated or even beneficial for activity against some targets, while for others, a free amino group was essential. nih.gov

Modifying the 4-amino group of this compound could involve:

Acylation: Introducing an acyl group would neutralize the basicity of the amine and introduce a bulkier substituent, which could either enhance or disrupt binding depending on the target's topology.

Alkylation: Mono- or di-alkylation of the amino group would increase its lipophilicity and steric bulk.

Conversion to other functional groups: The amino group could be a synthetic handle to introduce other functionalities, such as amides or sulfonamides, to probe for additional interactions with the target.

Each of these modifications would be expected to produce a distinct biological profile, highlighting the importance of the 4-amino group in defining the compound's activity.

Table 2: Hypothetical SAR of Amino Group Modifications at C4

Modification of 4-Amino Group Potential Impact on Biological Profile
Unsubstituted (-NH2)Potential for key hydrogen bond donation.
Acylation (-NHCOR)Neutralizes basicity, adds bulk, may alter binding.
Alkylation (-NHR, -NR2)Increases lipophilicity and steric hindrance.

Regiochemical Significance of Substituents on the Indazole Core

The specific placement of substituents on the indazole ring is a cornerstone of its SAR. The regiochemistry of the amino group and other substituents on the aromatic portion of the scaffold dictates the molecule's shape, electronic distribution, and how it presents its functional groups to a biological target.

Effect of Amino Group Position on Activity and Selectivity

The position of the amino group on the indazole ring is a critical determinant of biological activity and selectivity. While the subject compound is a 4-aminoindazole, other positional isomers, such as 3-amino, 5-amino, 6-amino, and 7-aminoindazoles, would be expected to have vastly different pharmacological properties.

As previously mentioned, the 3-aminoindazole scaffold is a well-established hinge-binder in kinase inhibitors. nih.gov The nitrogen atoms of the pyrazole ring and the exocyclic amino group at C3 create a specific electronic and steric environment that is complementary to the kinase hinge region. Shifting the amino group to the C4, C5, C6, or C7 position would alter the geometry of these potential hydrogen bonding interactions, likely leading to a significant change in kinase inhibitory activity.

For instance, a study on 3-amino-1H-indazol-6-yl-benzamides demonstrated their potency as type II kinase inhibitors. nih.gov The specific arrangement of the 3-amino and 6-yl-benzamide groups was crucial for their activity. It is plausible that a 4-aminoindazole, such as this compound, might target a different class of proteins or interact with kinases in a different binding mode altogether.

Systematic Exploration of Substituent Effects at Aromatic Positions

A systematic exploration of substituents at the C4, C5, C6, and C7 positions of the indazole ring is a common strategy in medicinal chemistry to optimize the activity of a lead compound. The electronic and steric nature of these substituents can fine-tune the compound's properties.

SAR studies on various indazole series have shown that:

Electron-withdrawing groups (e.g., nitro, cyano, halo) can influence the pKa of the indazole nitrogens and the amino group, as well as participate in specific interactions with the target. For example, in the methylation of nitroindazoles, the position of the nitro group influences the N1/N2 methylation ratio. rsc.org

Electron-donating groups (e.g., methoxy, alkyl) can enhance hydrophobic interactions and affect metabolic stability.

Bulky substituents can provide steric hindrance that may either be beneficial for selectivity or detrimental to activity if they clash with the binding site.

In the context of this compound, the 6-methyl group is an electron-donating group. The exploration of other substituents at the C5 and C7 positions, for example, would be a logical next step in a drug discovery program to further probe the SAR of this scaffold. Studies on other indazole derivatives have highlighted the importance of substituents at these positions for activity. nih.gov

Conformational Analysis and its Correlation with Biological Function

The three-dimensional arrangement of a molecule, its conformation, is pivotal to its interaction with biological targets. For this compound and its derivatives, understanding the preferred spatial orientation is crucial for elucidating their biological function and for the rational design of more potent and selective analogs.

Computational modeling and X-ray crystallography are powerful tools to investigate the conformational preferences of indazole derivatives. Studies on structurally related compounds offer valuable insights. For instance, single-crystal X-ray analysis of 1,3-dimethyl-1H-indazol-6-amine, an isomer of the title compound, has revealed that its molecular skeleton is nearly planar. researchgate.net This planarity of the core indazole ring system is a key feature that likely influences how these molecules fit into the binding pockets of their biological targets. The maximum deviation from the plane for the amino nitrogen atom in this related structure was found to be minimal, suggesting a relatively rigid core. researchgate.net

The biological activity of these compounds is intrinsically linked to their ability to adopt a specific "bioactive conformation" when binding to a receptor or enzyme. Molecular docking studies on a series of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors targeting leukocyte-specific protein tyrosine kinase (Lck) have been instrumental in defining this bioactive conformation. nih.gov In these studies, the most potent molecules were docked into the ATP binding site of the Lck enzyme to determine the optimal binding pose. nih.gov This approach allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The conformation of the indazole amine derivative within the binding site then serves as a template for designing new analogs with improved affinity. nih.gov

The strategy of conformational restriction is a valuable tool in medicinal chemistry to lock a flexible molecule into its bioactive conformation, thereby enhancing potency and selectivity. nih.gov By introducing rigid structural elements, the entropic penalty of binding is reduced, as the molecule has fewer conformations to sample before finding the optimal one. nih.gov For derivatives of this compound, this could be achieved by introducing cyclic structures or other rigidifying linkers to the substituents, guided by the conformational insights gained from computational studies.

The following table summarizes the conformational characteristics of a related indazole derivative, providing an indication of the likely structural features of this compound.

CompoundMethodKey Conformational FindingReference
1,3-dimethyl-1H-indazol-6-amineSingle-crystal X-ray studyThe molecular skeleton is almost planar. researchgate.net

Advanced Strategies in SAR Elucidation: Scaffold Hopping and Molecular Hybridization

Beyond traditional structure-activity relationship (SAR) studies, which often involve iterative modifications to a lead compound, advanced strategies like scaffold hopping and molecular hybridization are employed to explore novel chemical space and develop new therapeutic agents.

Scaffold Hopping

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isosteric replacements for the core structure (scaffold) of a known active compound. nih.gov The goal is to discover new classes of compounds with similar biological activity but with potentially improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov This approach is particularly useful for generating novel intellectual property.

In the context of this compound, a scaffold hopping approach could be used to replace the indazole core with other bicyclic or heterocyclic systems that maintain the key pharmacophoric features required for biological activity. For example, a shape-based scaffold hopping strategy was successfully used to convert a pyrimidine-based inhibitor to a pyrazole core, resulting in improved physicochemical properties. acs.org A similar approach could be envisioned for indazole amines, exploring scaffolds such as benzimidazoles, indoles, or azaindazoles. The success of such a strategy relies on the new scaffold's ability to orient the essential substituents in a spatial arrangement that mimics the bioactive conformation of the original indazole-based ligand.

Molecular Hybridization

Molecular hybridization involves combining structural features from two or more different pharmacophores into a single molecule. This strategy aims to create a hybrid compound that possesses the desired biological activities of its parent molecules, potentially leading to dual-target inhibitors or compounds with a synergistic effect.

For this compound derivatives, molecular hybridization could be employed to enhance their therapeutic potential. For instance, if the indazole core is responsible for one type of receptor interaction, a substituent could be introduced that is known to bind to a different but related target. A study on 3-phenyl-1H-indazole derivatives utilized molecular simplification, a related strategy, to identify the minimal molecular features necessary for anticandidal activity. nih.gov This demonstrates how modifying and combining different structural units can lead to optimized biological function.

The table below provides examples of compounds and the advanced SAR strategies that could be conceptually applied or have been applied to similar heterocyclic cores.

StrategyStarting Scaffold/PharmacophorePotential Target Scaffold/PharmacophoreDesired OutcomeReference
Scaffold Hopping1H-IndazolePyrazole, Benzimidazole (B57391), AzaindazoleNovel chemical series with improved properties acs.org
Molecular HybridizationThis compoundA pharmacophore for a secondary targetDual-target inhibitor or synergistic activity nih.gov

Mechanistic Investigations and Biological Target Engagement Research for 1,6 Dimethyl 1h Indazol 4 Amine in Cellular and Biochemical Systems

General Biological Activities of Indazole Derivatives in Research Contexts

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a privileged scaffold in drug discovery due to its versatile biological activities. samipubco.comnih.govaustinpublishinggroup.compnrjournal.com These compounds are noted for their structural similarity to endogenous biomolecules, which allows them to interact with a wide range of biological targets. samipubco.com Research has demonstrated that indazole derivatives possess significant anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govnih.govnih.govresearchgate.netbiotech-asia.org Their therapeutic potential is amplified by the ease with which various bioactive groups can be attached to the core indazole structure. samipubco.comnih.gov The pharmacokinetic properties of indazole-based compounds, such as solubility, metabolic stability, and bioavailability, are often favorable for drug development. samipubco.com

Mechanisms of Anti-proliferative Activity in Various Cellular Models

Indazole derivatives have demonstrated potent anti-proliferative effects against a variety of human cancer cell lines. nih.govnih.govresearchgate.net One study reported a series of novel indazole derivatives with GI₅₀ values as low as 0.77 µM against four different cancer cell lines. nih.gov The mechanisms behind this anti-proliferative activity are often multi-targeted. For instance, certain indazole compounds have been shown to inhibit the proliferation and colony formation of breast cancer cells. nih.govrsc.org The anti-cancer activity of these molecules can be attributed to their ability to interfere with key cellular processes necessary for tumor growth and survival. nih.govmdpi.com

Studies of Enzyme Inhibition by Indazole Scaffolds (e.g., Kinases, IDO1, PAD4, SYK)

The indazole scaffold is a prominent feature in many enzyme inhibitors, particularly those targeting kinases, which are crucial regulators of cell signaling. nih.govrsc.orgresearchgate.net Several FDA-approved anti-cancer drugs, including Axitinib, Pazopanib, and Merestinib, are kinase inhibitors built upon an indazole core. rsc.orgresearchgate.netresearchgate.net These derivatives have been shown to inhibit a wide range of kinases, such as VEGFR, FGFR, and CDK. nih.govmdpi.com

Beyond kinases, indazole derivatives have been developed as inhibitors for other enzymes implicated in disease.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in tryptophan metabolism and a target for cancer immunotherapy. nih.govnih.govgoogle.com Studies have identified 1H-indazole derivatives as potent IDO1 inhibitors. nih.govnih.gov For example, compound 35, a 4,6-substituted-1H-indazole derivative, displayed an IDO1 inhibitory potency with an IC₅₀ value of 0.74 µM in enzymatic assays and also inhibited Tryptophan 2,3-dioxygenase (TDO). nih.gov The 1H-indazole scaffold is considered essential for IDO1 inhibition. nih.gov

Protein Arginine Deiminase 4 (PAD4): PAD4 is an enzyme involved in inflammatory diseases and cancer. nih.govacs.orgresearchgate.netescholarship.org Researchers have designed and synthesized indazole-based inhibitors of PAD4. nih.gov A trichloroindazole derivative was identified as a highly potent PAD4 inhibitor, demonstrating over 10-fold selectivity for PAD4 compared to PAD3. nih.govescholarship.org

Below is a table summarizing the inhibitory activity of various indazole derivatives against different kinases.

Derivative ClassTarget Kinase(s)IC₅₀ ValuesReference(s)
1H-Indazole-3-amine derivativesFGFR12.9 nM mdpi.com
1H-Indazole derivativesEGFR T790M, EGFR5.3 nM, 8.3 nM nih.govmdpi.com
1H-Indazole-3-carboxamidePAK116 nM nih.gov
Indazole-pyrimidine derivativesVEGFR-234.5 nM nih.gov
3-Benzylindazole analoguesCDK853 nM nih.gov
1H-Indazole-3-carboxamideGSK-30.35 µM nih.gov
1H-indazole derivativesPim-1, Pim-2, Pim-30.4 nM, 1.1 nM, 0.4 nM mdpi.com

Modulation of Intracellular Signaling Pathways and Cellular Processes (e.g., cell cycle progression, apoptotic pathways)

Indazole derivatives exert their anti-cancer effects by modulating critical intracellular signaling pathways and cellular processes. nih.govnih.govnih.gov A primary mechanism is the induction of apoptosis, or programmed cell death. nih.govnih.gov

Studies have shown that certain indazole compounds can trigger the intrinsic apoptotic pathway. nih.gov This is often characterized by the overexpression of Cytochrome C, an increase in the expression of the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.govnih.govrsc.org Furthermore, these compounds can cause a loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels within cancer cells. nih.govrsc.org

Indazole derivatives also impact cell cycle progression. nih.govnih.gov Treatment of cancer cells with specific indazole compounds has been observed to cause cell cycle arrest, often at the G2/M phase, which prevents the cells from dividing. nih.govnih.gov This is frequently associated with the regulation of key cell cycle proteins like Cyclin B1. nih.gov Additionally, some indazoles can inhibit cancer cell migration and invasion by affecting pathways like the epithelial-mesenchymal transition (EMT) and reducing the expression of proteins such as matrix metalloproteinase-9 (MMP9). nih.govrsc.orgnih.gov

Research on Target Selectivity and Polypharmacology of Indazole Compounds

The therapeutic efficacy and safety of drug candidates are heavily influenced by their target selectivity and polypharmacology—the ability of a compound to interact with multiple targets. samipubco.com The indazole scaffold has proven to be a valuable platform for developing both highly selective inhibitors and multi-targeted agents. samipubco.comrsc.org

For example, structure-based design has led to the creation of indazole derivatives with high selectivity for specific kinases, such as FGFR1 or PAK1, over other related kinases. nih.gov Conversely, the development of "polypharmacological" agents that inhibit multiple key targets, like both histone deacetylases (HDACs) and vascular endothelial growth factor (VEGF) pathways, is an emerging strategy in cancer therapy. nih.govmdpi.com Pazopanib, an indazole-based drug, is a multi-kinase inhibitor. researchgate.net The ability to modulate the substitution pattern on the indazole ring allows medicinal chemists to fine-tune the selectivity profile of these compounds to achieve the desired therapeutic effect, whether it be through specific target inhibition or a broader, multi-target approach. samipubco.comnih.gov

Methodologies for In Vitro Assay Development and High-Throughput Screening

The discovery of novel indazole-based therapeutic agents often begins with the screening of large compound libraries. nih.govnih.govrsc.org High-throughput screening (HTS) is a key methodology used to efficiently test thousands of compounds for their ability to interact with a specific biological target or elicit a desired cellular response. nih.govbiorxiv.org

Once initial "hits" are identified through HTS, various in vitro assays are developed to characterize their biological activity. Common assays include:

Enzyme Inhibition Assays: To determine the potency of compounds against specific enzymes like kinases or IDO1, IC₅₀ values are measured. nih.govnih.gov

Cell Proliferation Assays: The MTT assay is frequently used to measure the anti-proliferative activity of compounds against different cancer cell lines. nih.gov

Apoptosis Assays: Flow cytometry is used to analyze apoptosis induction and changes in the mitochondrial membrane potential. nih.govrsc.org

Cell Cycle Analysis: This technique is employed to determine at which phase of the cell cycle a compound exerts its effects. nih.gov

Cell Migration and Invasion Assays: These assays evaluate the ability of a compound to inhibit the metastatic potential of cancer cells. nih.govrsc.org

Fragment-based screening and structure-guided drug design are also powerful approaches that have been used to develop potent and selective indazole-based inhibitors. nih.govmdpi.com

Cellular Permeability and Intracellular Distribution Studies (General Research Methodologies)

For a drug to be effective, it must typically cross the cell membrane to reach its intracellular target. Therefore, assessing the cellular permeability and understanding the intracellular distribution of a compound are critical steps in drug discovery. While specific studies on 1,6-dimethyl-1H-indazol-4-amine are not publicly documented, general methodologies are widely applied to compounds like indazole derivatives.

Cellular Permeability Assays:

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that predicts passive membrane permeability.

Caco-2 Permeability Assay: This cell-based model uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to mimic the intestinal barrier and predict intestinal absorption of orally administered drugs.

Intracellular Distribution Studies:

Fluorescence Microscopy: If a compound is intrinsically fluorescent or can be tagged with a fluorescent probe without altering its properties, its uptake and localization within different cellular compartments (e.g., nucleus, mitochondria) can be visualized using confocal microscopy.

Subcellular Fractionation: This biochemical technique involves separating cellular organelles through centrifugation. The concentration of the compound in each fraction can then be measured using methods like liquid chromatography-mass spectrometry (LC-MS) to determine its distribution.

Autoradiography: If a radiolabeled version of the compound is available, its distribution within cells and tissues can be imaged.

These methodologies provide crucial data on the pharmacokinetic and pharmacodynamic properties of potential drug candidates, guiding their further optimization. samipubco.com

Applications in Medicinal Chemistry Design and Chemical Biology Tools

Utility as a Privileged Scaffold for the Design of Advanced Research Probes

The 1,6-dimethyl-1H-indazol-4-amine structure represents a specific embodiment of the broader class of aminoindazoles, which are of considerable interest in the design of sophisticated molecular tools for chemical biology and pharmacology. The indazole scaffold itself is a key feature in many biologically active compounds, and its derivatives have been explored for a wide array of therapeutic applications. nih.govresearchgate.net

The designation of indazole as a "privileged scaffold" stems from its recurring appearance in molecules targeting diverse biological entities, including various kinases and enzymes. researchgate.netnih.gov This privileged nature is partly due to its role as a bioisostere of the indole (B1671886) nucleus found in tryptophan, allowing it to interact with binding sites that recognize the indole motif. nih.gov Specifically, aminoindazole derivatives have been the focus of research for developing targeted inhibitors. For instance, compounds featuring a 4-aminoindazole core have been investigated as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov

While extensive research has been published on the indazole scaffold in general, and on specific isomers like 6-substituted aminoindazoles, the specific utility of this compound as a research probe is an area of emerging interest. nih.govrsc.org Its structure, featuring a primary amine at the 4-position, provides a crucial reactive handle. This amine group can be readily modified to attach fluorescent tags, biotin (B1667282) labels, or photo-affinity groups, thereby converting the core scaffold into an advanced research probe. Such probes are invaluable for target identification, validation, and studying drug-target engagement within a cellular context. The dimethyl substitution pattern on the indazole ring influences the molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters for the development of effective chemical biology tools.

Role as a Versatile Synthetic Building Block for Complex Molecules

In the realm of synthetic organic chemistry, a "building block" is a readily available or easily synthesized molecule that possesses reactive functional groups, allowing it to be incorporated into the structure of a larger, more complex molecule. cymitquimica.comenamine.net These foundational units are essential for the efficient construction of novel compounds in fields ranging from drug discovery to materials science. cymitquimica.com this compound fits this description perfectly, serving as a versatile precursor for the synthesis of more elaborate chemical entities.

The primary amine group at the 4-position is the key reactive site, enabling a wide range of chemical transformations. It can participate in reactions such as:

Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides, a common linkage in biologically active molecules.

Sulfonamide formation: Reacting with sulfonyl chlorides.

Reductive amination: Reacting with aldehydes or ketones to form secondary or tertiary amines.

N-Arylation and N-alkylation: Forming new carbon-nitrogen bonds to introduce further structural diversity.

These transformations allow for the systematic exploration of the chemical space around the indazole core. The synthesis of related aminoindazoles often involves a multi-step process, typically starting from a nitro-indazole precursor which is subsequently reduced to the amine. nih.govresearchgate.net The methylation at the N1 and C6 positions of this compound provides steric and electronic properties that can be exploited to direct further reactions and to modulate the properties of the final complex molecules. This makes the compound a valuable starting material for creating libraries of related compounds for structure-activity relationship (SAR) studies, a critical component of modern drug discovery. nih.gov

Exploration in Coordination Chemistry as Ligands for Catalytic Systems

The field of coordination chemistry investigates the formation and properties of compounds containing a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The nitrogen atoms in heterocyclic compounds like this compound are excellent candidates for acting as ligands due to the presence of lone pairs of electrons.

This compound possesses three potential coordination sites: the two nitrogen atoms of the indazole ring (at positions 1 and 2, though the N1 is methylated) and the nitrogen atom of the exocyclic amine group at position 4. This multi-dentate character opens up the possibility for it to bind to a metal center in various ways, for example:

As a monodentate ligand , coordinating through the most accessible and basic nitrogen atom, likely the exocyclic amine.

As a bidentate ligand , forming a chelate ring by coordinating through both the exocyclic amine and the N2 atom of the indazole ring.

The ability to form stable complexes with transition metals is the foundation for developing new catalytic systems. Metal complexes containing nitrogen-based ligands are widely used to catalyze a vast range of organic reactions, including hydrogenations, cross-coupling reactions, and oxidations. While specific studies detailing the use of this compound as a ligand in catalysis are not widely documented, its structural features are highly suggestive of its potential in this area. The design and synthesis of novel ligands are central to advancing catalysis, and the exploration of substituted aminoindazoles like this one could lead to the discovery of new catalysts with unique reactivity and selectivity. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC(=C2C=NN(C2=C1)C)N

| CAS Number | 90887-03-9 |

Table 2: Summary of Potential Applications and Structural Rationale

Application Area Relevant Structural Features Rationale
Privileged Scaffold for Research Probes Indazole Core, 4-Amino Group Indazole is a known privileged structure. The amine allows for conjugation to reporter tags (e.g., fluorophores, biotin).
Versatile Synthetic Building Block 4-Amino Group, Aromatic Ring System The amine is a nucleophilic handle for various coupling reactions (amidation, alkylation). The core provides a rigid scaffold.

| Ligand in Coordination Chemistry | Exocyclic Amine Nitrogen, Indazole Ring Nitrogens | Multiple nitrogen atoms with lone pairs can coordinate to metal centers, potentially forming mono- or bidentate ligands for catalysis. |

Future Research Directions and Emerging Areas for 1,6 Dimethyl 1h Indazol 4 Amine

Development of Novel Synthetic Routes for Diverse Analog Libraries

A critical step in exploring the potential of 1,6-dimethyl-1H-indazol-4-amine is the creation of a diverse library of related analogs. The development of novel and efficient synthetic methodologies is paramount to this effort. While numerous methods exist for synthesizing the core indazole structure, future research could focus on adapting and optimizing these routes for creating derivatives of this compound with varied functional groups. nih.govaustinpublishinggroup.com

Key areas for synthetic exploration include:

Combinatorial Chemistry: Employing high-throughput techniques to rapidly generate a large number of analogs by systematically modifying different positions on the indazole ring.

Modern Coupling Reactions: Utilizing advanced catalytic systems, such as palladium-catalyzed Suzuki or Heck couplings and copper-catalyzed Ullmann-type reactions, to introduce a wide range of substituents onto the indazole scaffold. rsc.orgnih.govresearchgate.net These methods have proven effective for creating complex indazole derivatives. researchgate.netmdpi.com

Flow Chemistry: Implementing continuous flow synthesis can offer improved safety, efficiency, and scalability for producing indazole libraries, including 3-amino and 3-hydroxy analogues. researchgate.net

Table 1: Potential Synthetic Strategies for this compound Analogs

Synthetic Strategy Description Potential Application for Analog Generation
Intramolecular C-H Amination Formation of the indazole ring via metal-mediated cyclization of arylhydrazones, offering a direct route to the core structure. nih.gov Could be adapted to create the this compound core from appropriately substituted precursors.
Ullmann-Type Reaction A copper-catalyzed intramolecular cyclization of a hydrazone to form the indazole ring, which is a scalable approach. researchgate.netthieme-connect.com Useful for the synthesis of the core scaffold, particularly for fluorinated analogs. researchgate.net
Suzuki Coupling A palladium-catalyzed cross-coupling reaction used to introduce aryl or vinyl substituents. rsc.orgnih.gov Ideal for modifying the indazole ring, for instance at the C3 or C5 positions, to build a diverse library of analogs. nih.govmdpi.com
Microwave-Assisted Synthesis The use of microwave irradiation to accelerate reaction times for forming arylhydrazones and their subsequent cyclization. researchgate.net Offers a rapid and efficient one-pot method for generating a variety of 1-aryl-1H-indazoles. researchgate.net

Deeper Mechanistic Characterization of Biological Interactions

The indazole nucleus is a core component of many compounds with a wide array of biological activities, often acting as inhibitors of protein kinases. tandfonline.comresearchgate.net A crucial future direction is to elucidate the specific biological targets of this compound and its derivatives and to understand their mechanism of action at a molecular level.

This will involve a multi-pronged approach:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and in-silico screening to identify the specific proteins or enzymes that interact with this compound.

Biochemical and Cellular Assays: Once potential targets are identified, a battery of in vitro enzymatic assays and cell-based assays will be necessary to validate these interactions and determine the functional consequences of binding. nih.gov For example, evaluating the inhibitory activity against a panel of human cancer cell lines can reveal potential anti-proliferative effects. nih.govmdpi.com

Structural Biology: Obtaining co-crystal structures of the compound bound to its biological target through X-ray crystallography can provide invaluable insights into the precise binding mode and the key molecular interactions driving affinity and specificity. dundee.ac.uk

Table 2: Potential Biological Targets for Indazole Scaffolds

Target Class Specific Examples Relevance
Protein Kinases VEGFR, PDGFR, FGFR, ALK, Pim kinases, LRRK2 Many indazole derivatives are potent kinase inhibitors with applications in oncology and neurodegenerative diseases. nih.govmdpi.comwikipedia.org
Signaling Pathway Proteins Wnt signaling pathway components, IDO1 enzyme Indazole analogs have been developed to modulate key signaling pathways involved in cancer and immune response. tandfonline.comnih.govnih.gov
Receptors Serotonin receptors, Cannabinoid ligands Derivatives have been designed to act as antagonists or ligands for various receptors, indicating potential in neurological and inflammatory disorders. austinpublishinggroup.commdpi.com
Other Enzymes HIV protease, Nitric oxide synthase, Monoamine oxidase The indazole scaffold has shown inhibitory activity against a diverse range of enzymes. tandfonline.com

Rational Design Principles for Enhanced Target Specificity and Efficacy

Building on a deeper mechanistic understanding, the next logical step is to employ rational design strategies to optimize the properties of this compound. The goal is to create new analogs with improved potency, selectivity, and drug-like properties.

Key approaches in this area include:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a library of analogs to understand how different chemical modifications influence biological activity. nih.govdundee.ac.uk SAR studies can reveal which parts of the molecule are crucial for target binding and which can be modified to improve other properties.

Computational Modeling: Using molecular docking and other in-silico tools to predict how different analogs will bind to a target protein. nih.govsciforum.net This can help prioritize the synthesis of the most promising compounds and guide the design of new derivatives with enhanced binding affinity.

Knowledge-Based Design: Leveraging existing knowledge about other indazole-based inhibitors, such as Pazopanib or Entrectinib, to inform the design of novel compounds. nih.govmdpi.comwikipedia.org For example, the 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment for kinases. nih.gov

Table 3: Strategies for Rational Design of this compound Derivatives

Design Strategy Methodology Desired Outcome
Structure-Activity Relationship (SAR) Synthesize analogs with systematic modifications and evaluate their biological activity. nih.govdundee.ac.uk Identify key functional groups and structural features responsible for potency and selectivity.
Molecular Docking Use computer simulations to model the interaction between the compound and its biological target. nih.govsciforum.net Predict binding affinity and guide the design of new analogs with improved target engagement.
Fragment-Led Design Use small chemical fragments to probe the binding site of a target and then grow or link them to create a more potent molecule. nih.gov Discover novel binding modes and develop new chemical scaffolds.
Physicochemical Property Optimization Modify the structure to improve properties like solubility and metabolic stability while maintaining biological activity. nih.gov Enhance the overall drug-like characteristics of the lead compound.

Expansion into Novel Research Areas within Chemical Biology

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable tools in chemical biology. The versatility of the indazole scaffold allows for the development of chemical probes to investigate complex biological systems. tandfonline.comresearchgate.net

Emerging research areas could include:

Development of Chemical Probes: Designing and synthesizing fluorescently-labeled or biotinylated analogs of this compound to visualize and isolate its biological targets within cells.

Modulation of Signaling Pathways: Using highly selective analogs as chemical tools to dissect the roles of specific proteins within complex cellular signaling networks, such as those involved in cancer or neurodegeneration. tandfonline.com

New Therapeutic Applications: The broad biological activity profile of indazole derivatives suggests that analogs of this compound could be explored for novel applications in areas such as cardiovascular disorders, infectious diseases, or as anti-inflammatory agents. tandfonline.comresearchgate.net

By pursuing these future research directions, the scientific community can fully explore the chemical and biological space around this compound, potentially leading to the discovery of novel research tools and the development of new therapeutic agents.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1,6-dimethyl-1H-indazol-4-amine with high purity?

Answer:
The synthesis of this compound can be optimized using reflux conditions with acetic acid as a solvent and sodium acetate as a base, analogous to protocols for structurally related indazole derivatives . Key steps include:

  • Reaction Setup : Combine 1,6-dimethyl-1H-indazole precursors (e.g., bromo or nitro intermediates) with ammonia or amine sources under reflux (3–5 hours).
  • Purification : Filter the crystalline precipitate and wash sequentially with acetic acid, water, ethanol, and diethyl ether. Recrystallization from DMF/acetic acid mixtures enhances purity (>98%) .
  • Yield Optimization : Adjust molar ratios (e.g., 1.1:1 excess of formyl precursors) to minimize side reactions.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:
A multi-technique approach ensures structural confirmation:

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify methyl group environments (δ ~2.3–2.5 ppm for N-methyl; δ ~6.8–8.2 ppm for aromatic protons) .
  • FT-IR : Confirm amine (-NH₂) stretches (~3300–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₉H₁₁N₃: 161.095 g/mol).

Advanced: How can researchers resolve contradictory crystallographic data during structural refinement of this compound derivatives?

Answer:
Contradictions in crystallographic data (e.g., disorder, twinning) require robust refinement tools:

  • SHELX Suite : Use SHELXL for small-molecule refinement and SHELXD for phase problem resolution. For high-symmetry space groups, apply TWIN/BASF commands to model twinning .
  • Validation Metrics : Cross-check R-factors (<5% for high-resolution data) and ADDSYM analysis (PLATON) to detect missed symmetry .
  • Case Example : A 2020 study on benzimidazole analogs resolved positional disorder by partitioning occupancy ratios and refining anisotropic displacement parameters .

Advanced: What computational strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

Answer:
SAR studies combine docking and dynamics:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., FLT3, JAK2). Prioritize hydrogen bonds with hinge-region residues (e.g., Glu692 in FLT3) .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Calculate RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
  • Data Interpretation : Correlate ΔG values with experimental IC₅₀ data to validate predictive models.

Advanced: How should researchers address solubility limitations of this compound in biological assays?

Answer:
Solubility challenges in aqueous buffers require formulation strategies:

  • Co-solvent Screening : Test DMSO (≤10% v/v) or PEG-400 for stock solutions (10 mM). Avoid precipitation via serial dilution in assay buffers .
  • Salt Formation : Synthesize hydrochloride salts by treating the free base with HCl (1.0 M in diethyl ether) to improve aqueous solubility .
  • Critical Parameters : Monitor pH (6.5–7.4) and temperature (25°C) to maintain compound stability during assays.

Basic: What quality control protocols ensure batch-to-batch consistency in this compound synthesis?

Answer:

  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm). Retention time consistency (±0.2 min) indicates purity .
  • TLC Monitoring : Employ silica plates (ethyl acetate/hexane, 3:7) with ninhydrin staining for amine detection.
  • Batch Records : Document reaction parameters (time, temperature, molar ratios) and spectral validation (NMR, MS) for reproducibility .

Advanced: How can researchers design mutagenesis studies to probe the role of this compound in enzyme inhibition?

Answer:

  • Target Selection : Identify conserved residues (e.g., catalytic lysine in kinases) via sequence alignment (Clustal Omega).
  • Site-Directed Mutagenesis : Generate mutant enzymes (e.g., K589A in JAK2) using overlap PCR and confirm via Sanger sequencing.
  • Activity Assays : Compare IC₅₀ values (wild-type vs. mutant) under standardized conditions (e.g., 10 µM ATP, 37°C). A >10-fold shift suggests critical interactions .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1,6-dimethyl-1H-indazol-4-amine
Reactant of Route 2
Reactant of Route 2
1,6-dimethyl-1H-indazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.